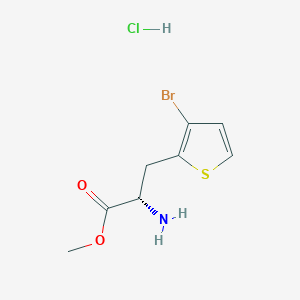
(2S)-2-氨基-3-(3-溴噻吩-2-基)丙酸甲酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a brominated thiophene ring, which imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
科学研究应用
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to natural amino acids.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers, owing to the electronic properties of the thiophene ring.
Chemical Biology: The compound is used in the design of molecular probes and bioactive molecules for studying cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Amino Acid Formation: The brominated thiophene is then subjected to a Grignard reaction with methyl magnesium bromide, followed by a reaction with diethyl oxalate to form the corresponding ester. This ester is subsequently hydrolyzed and decarboxylated to yield the amino acid derivative.
Esterification: The amino acid derivative is esterified using methanol and a strong acid catalyst like hydrochloric acid to form methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
作用机制
The mechanism by which methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by mimicking the structure of natural substrates or ligands. The bromine atom and the thiophene ring play crucial roles in binding interactions with target proteins, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-amino-3-(2-thienyl)propanoate hydrochloride: Lacks the bromine atom, resulting in different reactivity and binding properties.
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride: Contains a brominated phenyl ring instead of a thiophene ring, affecting its electronic properties and applications.
Methyl (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoate hydrochloride: Substitutes chlorine for bromine, leading to variations in chemical reactivity and biological activity.
Uniqueness
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of bioactive molecules and materials with specific electronic properties.
This detailed overview provides a comprehensive understanding of methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)4-7-5(9)2-3-13-7;/h2-3,6H,4,10H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGKERYOOBRHW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CS1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
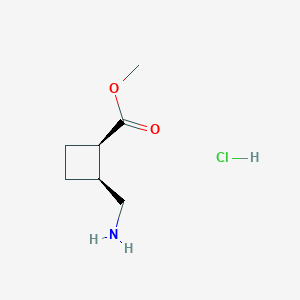
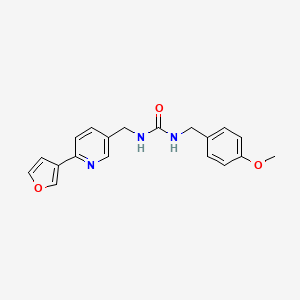
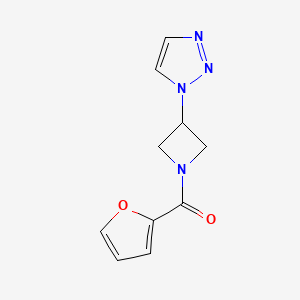
![N-[2-methyl-2-(thiophen-3-yl)propyl]oxolane-3-carboxamide](/img/structure/B2589895.png)
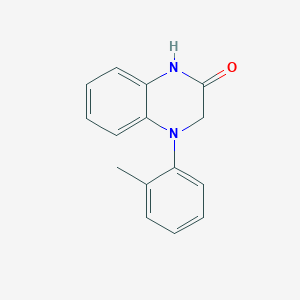
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2589902.png)
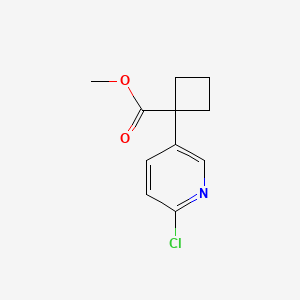
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2589906.png)
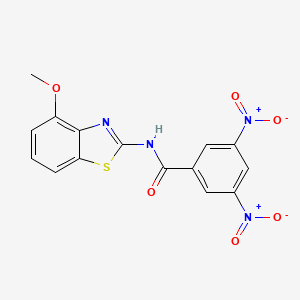
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
